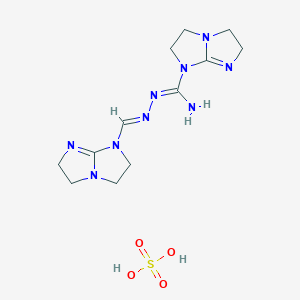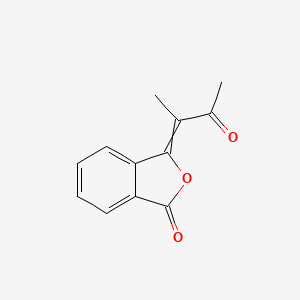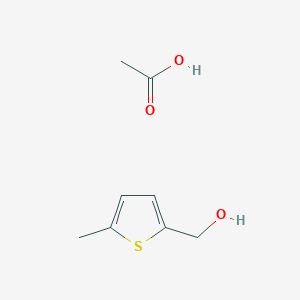![molecular formula C7H10Cl2Hg2 B14461192 Chloro-[chloromercurio(cyclohexylidene)methyl]mercury CAS No. 67091-33-2](/img/structure/B14461192.png)
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is an organomercury compound characterized by the presence of mercury atoms bonded to a cyclohexylidene group and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-[chloromercurio(cyclohexylidene)methyl]mercury typically involves the reaction of cyclohexylidene compounds with mercuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury or mercury(I) compounds.
Applications De Recherche Scientifique
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which Chloro-[chloromercurio(cyclohexylidene)methyl]mercury exerts its effects involves the interaction of the mercury atoms with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Dimethylmercury: Highly toxic and used primarily in research settings.
Uniqueness
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. The presence of the cyclohexylidene group and the arrangement of mercury and chlorine atoms contribute to its unique properties compared to other organomercury compounds.
Propriétés
Numéro CAS |
67091-33-2 |
|---|---|
Formule moléculaire |
C7H10Cl2Hg2 |
Poids moléculaire |
566.24 g/mol |
Nom IUPAC |
chloro-[chloromercurio(cyclohexylidene)methyl]mercury |
InChI |
InChI=1S/C7H10.2ClH.2Hg/c1-7-5-3-2-4-6-7;;;;/h2-6H2;2*1H;;/q;;;2*+1/p-2 |
Clé InChI |
LVTLMQCQWZIIIZ-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(=C([Hg]Cl)[Hg]Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





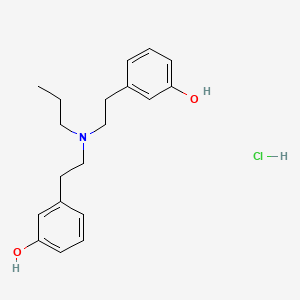
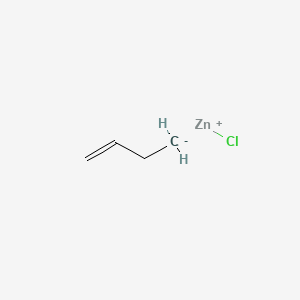
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
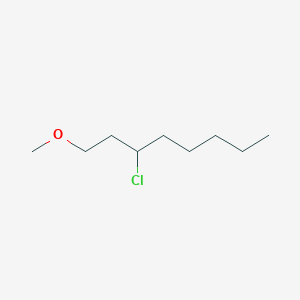
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

